4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid
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Overview
Description
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid is a boronic acid derivative with the molecular formula C12H20BN3O4S and a molecular weight of 313.19 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine ring bearing a dimethylsulfamoyl group . Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-bromoaniline, undergoes a nucleophilic substitution reaction with N,N-dimethylsulfamoyl chloride to form 4-(dimethylsulfamoyl)aniline.
Coupling with Piperazine: The 4-(dimethylsulfamoyl)aniline is then reacted with piperazine in the presence of a suitable base to form 4-[4-(dimethylsulfamoyl)piperazin-1-yl]aniline.
Boronic Acid Formation: Finally, the 4-[4-(dimethylsulfamoyl)piperazin-1-yl]aniline is subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and as a ligand in various biochemical assays . The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperazine and dimethylsulfamoyl groups, making it less versatile in biological applications.
4-(Dimethylsulfamoyl)phenylboronic Acid: Lacks the piperazine ring, reducing its solubility and bioavailability.
4-[4-(Dimethylamino)piperazin-1-yl]phenylboronic Acid: Similar structure but with a dimethylamino group instead of a dimethylsulfamoyl group, affecting its reactivity and applications.
Uniqueness
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid is unique due to the presence of both the piperazine ring and the dimethylsulfamoyl group, which enhance its solubility, bioavailability, and versatility in various chemical and biological applications .
Properties
IUPAC Name |
[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O4S/c1-14(2)21(19,20)16-9-7-15(8-10-16)12-5-3-11(4-6-12)13(17)18/h3-6,17-18H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBLYFEFXMCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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